molecular formula C15H20N2OS B3000007 1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2189498-87-9

1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B3000007
CAS No.: 2189498-87-9
M. Wt: 276.4
InChI Key: HUEIHDPHHBGIFA-UHFFFAOYSA-N
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Description

1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a benzothiazole ring fused with a piperidine ring and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The propenone group can participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its combination of the benzothiazole, piperidine, and propenone groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

1-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEIHDPHHBGIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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